2-Bromo-7-phenyl-9,9'-spirobi[fluorene]
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Overview
Description
2-Bromo-7-phenyl-9,9’-spirobi[fluorene] is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound is notable for its applications in organic electronics and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] typically involves the bromination of 7-phenyl-9,9’-spirobi[fluorene]. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-phenyl-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Bromo-7-phenyl-9,9’-spirobi[fluorene] has several applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound is utilized in the synthesis of novel materials with unique optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: While less common, it can be used in the study of biological systems and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-phenyl-9,9’-spirobi[fluorene] in various applications involves its ability to participate in electronic interactions and form stable structures. In organic electronics, for example, its spiro linkage provides rigidity and stability, which enhances the performance of devices like OLEDs. The bromine atom also allows for further functionalization, enabling the synthesis of tailored derivatives for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 7-Phenyl-9,9’-spirobi[fluorene]
- 2,7-Dibromo-9,9’-spirobi[fluorene]
Uniqueness
2-Bromo-7-phenyl-9,9’-spirobi[fluorene] is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of advanced materials and electronic devices, where specific structural and electronic characteristics are required.
Properties
IUPAC Name |
2'-bromo-7'-phenyl-9,9'-spirobi[fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19Br/c32-22-15-17-26-25-16-14-21(20-8-2-1-3-9-20)18-29(25)31(30(26)19-22)27-12-6-4-10-23(27)24-11-5-7-13-28(24)31/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOURNPHMAJKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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